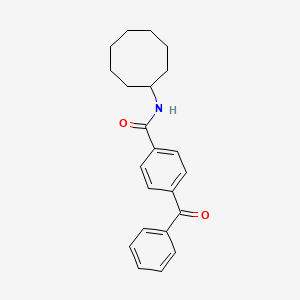![molecular formula C22H24N2O2 B5721733 N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide](/img/structure/B5721733.png)
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide is a synthetic compound that belongs to the class of benzamides. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to be a potent inhibitor of histone deacetylase, which makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide involves the inhibition of histone deacetylase (HDAC). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. This process results in the condensation of chromatin, which leads to the repression of gene transcription. By inhibiting HDACs, N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide promotes the acetylation of histones, leading to the activation of gene transcription.
Biochemical and Physiological Effects:
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral integrase enzyme. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential applications in various fields, making it a well-established compound. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide. Another potential direction is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the compound's anti-inflammatory and anti-viral activities could be further explored for the development of novel therapeutics.
Synthesis Methods
The synthesis of N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide involves the reaction between 2-amino-1-cyclohexylideneacetic acid and benzyl isocyanide. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of the synthesis method is reported to be around 50%.
properties
IUPAC Name |
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(19-14-8-3-9-15-19)24-20(18-12-6-2-7-13-18)22(26)23-16-17-10-4-1-5-11-17/h1,3-5,8-11,14-15H,2,6-7,12-13,16H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPPTBQQXLZGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylamino)-1-cyclohexylidene-2-oxoethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)

![4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)

![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![N-(3-chloro-4-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5721713.png)
![1-{4-[4-(4-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5721715.png)
![2-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]phenol](/img/structure/B5721722.png)
![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5721725.png)



![N-methyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5721747.png)